molecular formula C7H9BrN2O2 B11711657 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid

3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11711657
M. Wt: 233.06 g/mol
InChI Key: IVNSEPIUPMFUHX-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid typically involves the bromination of pyrazole derivatives followed by the introduction of a butanoic acid moiety. One common method involves the reaction of 3-bromo-1H-pyrazole with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl-4-butanoic acid
  • 1H-Pyrazole-1-propanoic acid, 3-bromo-β-methyl

Uniqueness

3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

3-(3-bromopyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H9BrN2O2/c1-5(4-7(11)12)10-3-2-6(8)9-10/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

IVNSEPIUPMFUHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)Br

Origin of Product

United States

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